molecular formula C12H13BrN2O2S B353173 5-((4-Bromophenyl)amino)-3-isopropylthiazolidine-2,4-dione CAS No. 1048675-83-7

5-((4-Bromophenyl)amino)-3-isopropylthiazolidine-2,4-dione

Cat. No.: B353173
CAS No.: 1048675-83-7
M. Wt: 329.21g/mol
InChI Key: CZWIIKZPBYOQIS-UHFFFAOYSA-N
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Description

5-((4-Bromophenyl)amino)-3-isopropylthiazolidine-2,4-dione is a compound that belongs to the thiazolidinedione class. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a bromophenyl group, which is an aromatic ring substituted with a bromine atom. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((4-Bromophenyl)amino)-3-isopropylthiazolidine-2,4-dione typically involves the reaction of 4-bromoaniline with isopropyl isothiocyanate to form an intermediate thiourea derivative. This intermediate is then cyclized under acidic conditions to yield the desired thiazolidinedione compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade solvents and reagents, along with stringent quality control measures, ensures the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 5-((4-Bromophenyl)amino)-3-isopropylthiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-((4-Bromophenyl)amino)-3-isopropylthiazolidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 5-((4-Bromophenyl)amino)-3-isopropylthiazolidine-2,4-dione is unique due to its specific bromophenyl substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

5-(4-bromoanilino)-3-propan-2-yl-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2S/c1-7(2)15-11(16)10(18-12(15)17)14-9-5-3-8(13)4-6-9/h3-7,10,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWIIKZPBYOQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(SC1=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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